

# Thermodynamic Profile of 4-Acetylpyridine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	4-Acetylpyridine	
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This technical guide provides a consolidated overview of the available thermodynamic and physical data for **4-Acetylpyridine** (CAS No: 1122-54-9). The document is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of the physicochemical properties of this compound. While experimental data on the core thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are not readily available in the reviewed literature, this guide furnishes essential physical constants and outlines the standard experimental protocols for their determination.

## **Core Physical and Thermodynamic Properties**

**4-Acetylpyridine**, a derivative of pyridine, presents as a liquid at room temperature with a characteristic pungent odor[1]. Its physical properties are crucial for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.



Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[2][3]
Molecular Weight	121.14 g/mol	[2]
Melting Point	13-16 °C	
Boiling Point	212 °C at 760 mmHg	
Density	1.095 g/mL at 25 °C	
Vapor Pressure	4.9 mmHg at 25.6 °C (77 °F); 6.1 mmHg at 34.5 °C (94.1 °F)	
Solubility	Soluble in water and organic solvents.	<del>-</del>
Flash Point	>93.3 °C (>200 °F)	-

Note: The core thermodynamic data, including standard enthalpy of formation ( $\Delta fH^{\circ}$ ), standard molar entropy (S°), and standard Gibbs free energy of formation ( $\Delta fG^{\circ}$ ), for **4-Acetylpyridine** are not available in the cited literature. The determination of these values would require dedicated experimental studies.

## Experimental Protocols for Thermodynamic Data Determination

The acquisition of fundamental thermodynamic data for organic compounds such as **4-Acetylpyridine** relies on well-established calorimetric and analytical techniques. The following sections detail the standard methodologies that would be employed to determine the key thermodynamic parameters.

## **Enthalpy of Formation via Combustion Calorimetry**

The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) is a cornerstone of thermochemical data. For organic compounds like **4-Acetylpyridine**, this is most commonly and accurately determined through combustion calorimetry.

Methodology:



- Sample Preparation: A precisely weighed sample of high-purity **4-Acetylpyridine** is placed in a crucible within a static bomb calorimeter. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
- Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen (typically
  to around 30 atm), and placed within a larger, insulated water jacket of known heat capacity.
   The initial temperature of the water is recorded with high precision.
- Combustion: The sample is ignited electrically. The complete combustion of 4 Acetylpyridine (C<sub>7</sub>H<sub>7</sub>NO) proceeds according to the following reaction: C<sub>7</sub>H<sub>7</sub>NO(I) + 8.25

   O<sub>2</sub>(g) → 7 CO<sub>2</sub>(g) + 3.5 H<sub>2</sub>O(I) + 0.5 N<sub>2</sub>(g)
- Temperature Measurement: The temperature of the surrounding water is monitored until it reaches a maximum and then begins to cool. The temperature change ( $\Delta T$ ) is used to calculate the heat released during the combustion.
- Data Analysis: The gross heat of combustion is determined from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition wire and any auxiliary substances. The standard enthalpy of combustion (ΔcH°) is then calculated.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation of 4 Acetylpyridine is calculated from its standard enthalpy of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>).

### **Enthalpy of Sublimation/Vaporization**

The enthalpy of phase change (sublimation or vaporization) is critical for understanding the volatility and intermolecular forces of a compound. These values can be determined from vapor pressure measurements at different temperatures.

#### Methodology:

Vapor Pressure Measurement: The vapor pressure of 4-Acetylpyridine is measured over a
range of temperatures using a technique suitable for low-volatility compounds, such as the
Knudsen effusion method or isothermal thermogravimetry.

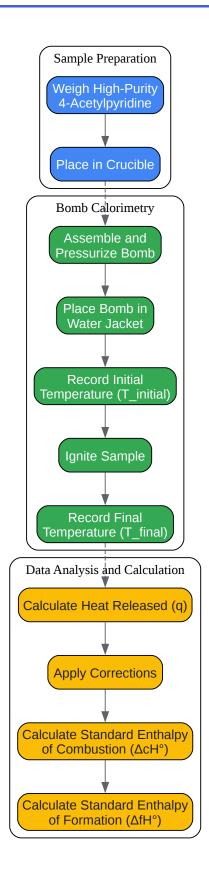


- Clausius-Clapeyron Equation: The relationship between vapor pressure (P) and temperature
   (T) is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a
   straight line.
- Enthalpy Calculation: The slope of the ln(P) vs. 1/T plot is equal to -ΔH/R, where ΔH is the enthalpy of vaporization or sublimation and R is the ideal gas constant. This allows for the direct calculation of the enthalpy of the phase transition.

## **Visualized Experimental Workflow**

The following diagram illustrates a generalized workflow for the determination of the enthalpy of combustion of an organic compound using a static bomb calorimeter.





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Caption: Workflow for determining the enthalpy of combustion.



This guide underscores the need for further experimental investigation to fully characterize the thermodynamic properties of **4-Acetylpyridine**. The methodologies outlined provide a clear path for obtaining this critical data, which will undoubtedly benefit various fields of chemical and pharmaceutical research.

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